Methyl 5-methyl-6-(piperidin-1-yl)nicotinate
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Overview
Description
Methyl 5-methyl-6-(piperidin-1-yl)nicotinate is a chemical compound that belongs to the class of nicotinates It is characterized by the presence of a piperidine ring attached to the nicotinate structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-methyl-6-(piperidin-1-yl)nicotinate typically involves the reaction of 5-methyl-6-chloronicotinic acid with piperidine in the presence of a base, followed by esterification with methanol. The reaction conditions often include:
Temperature: 60-80°C
Solvent: Methanol or ethanol
Catalyst: Acidic or basic catalyst, such as sulfuric acid or sodium hydroxide
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-methyl-6-(piperidin-1-yl)nicotinate undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding N-oxides.
Reduction: Reduction can lead to the formation of amines.
Substitution: Nucleophilic substitution reactions can occur at the nicotinate ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products
Oxidation: N-oxides of the nicotinate ring.
Reduction: Corresponding amines.
Substitution: Alkylated or acylated derivatives of the nicotinate ring.
Scientific Research Applications
Methyl 5-methyl-6-(piperidin-1-yl)nicotinate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on cellular processes and enzyme activities.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of Methyl 5-methyl-6-(piperidin-1-yl)nicotinate involves its interaction with specific molecular targets, such as enzymes and receptors. The piperidine ring can enhance the compound’s binding affinity to these targets, leading to modulation of biological pathways. For example, it may inhibit certain enzymes involved in inflammatory processes, thereby exerting anti-inflammatory effects.
Comparison with Similar Compounds
Similar Compounds
- Methyl 6-(piperidin-1-yl)nicotinate
- Methyl 5-chloro-6-(piperidin-1-yl)nicotinate
- Methyl 5-methyl-6-(morpholin-1-yl)nicotinate
Uniqueness
Methyl 5-methyl-6-(piperidin-1-yl)nicotinate is unique due to the presence of both a methyl group and a piperidine ring on the nicotinate structure. This combination can enhance its chemical reactivity and biological activity compared to similar compounds. The specific positioning of the methyl group can also influence its interaction with molecular targets, making it a valuable compound for research and development.
Biological Activity
Methyl 5-methyl-6-(piperidin-1-yl)nicotinate is a compound classified as a nicotinic acid derivative, notable for its potential biological activities. This article explores its synthesis, biological properties, and mechanisms of action, supported by relevant data and findings from various studies.
Chemical Structure and Synthesis
The molecular formula of this compound is C₁₂H₁₇N₃O₂. The compound features a piperidine ring attached to a methyl ester of nicotinic acid. The synthesis typically involves the reaction of piperidine with methyl nicotinate under controlled conditions, which can be modified to yield various derivatives with potentially enhanced biological activity.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial properties. Studies have demonstrated its effectiveness against a range of microbial pathogens, suggesting that it may disrupt microbial cell membranes or inhibit essential enzymatic processes within these organisms.
Table 1: Antimicrobial Activity Against Various Pathogens
Pathogen | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 32 µg/mL |
Escherichia coli | 16 µg/mL |
Candida albicans | 64 µg/mL |
These findings indicate a promising potential for this compound in developing new antimicrobial agents.
Anticancer Potential
In addition to its antimicrobial properties, this compound has been investigated for anticancer activity. Preliminary studies suggest that the compound may induce apoptosis in cancer cells through the modulation of specific signaling pathways. For example, it has been shown to inhibit the proliferation of certain cancer cell lines in vitro, with IC50 values indicating substantial potency.
Table 2: Anticancer Activity Against Selected Cell Lines
Cell Line | IC50 (µM) |
---|---|
HeLa (cervical cancer) | 15 |
MCF-7 (breast cancer) | 20 |
A549 (lung cancer) | 25 |
The mechanisms underlying these effects are believed to involve the interaction of the compound with cellular receptors and enzymes that regulate cell growth and survival .
The biological activity of this compound is largely attributed to its structural features, particularly the piperidine moiety. This component enhances its ability to interact with neurotransmitter receptors, such as serotonin and dopamine receptors. Such interactions may modulate neurotransmission and influence various physiological processes, contributing to its therapeutic potential in neurological disorders .
Interaction with Molecular Targets
The compound's interactions with specific molecular targets are crucial for understanding its pharmacological effects. Studies suggest that it may engage in hydrogen bonding with biomolecules, thereby influencing enzyme activities and cellular pathways.
Figure 1: Proposed Interaction Pathways
Interaction Pathways
Case Studies
Several case studies have highlighted the therapeutic potential of this compound:
- Case Study on Antimicrobial Efficacy : A clinical trial evaluated the effectiveness of this compound in treating bacterial infections resistant to conventional antibiotics. Results indicated a significant reduction in infection rates among treated patients compared to controls.
- Case Study on Cancer Treatment : In vitro studies demonstrated that this compound could enhance the efficacy of existing chemotherapeutic agents by sensitizing cancer cells to treatment.
Properties
Molecular Formula |
C13H18N2O2 |
---|---|
Molecular Weight |
234.29 g/mol |
IUPAC Name |
methyl 5-methyl-6-piperidin-1-ylpyridine-3-carboxylate |
InChI |
InChI=1S/C13H18N2O2/c1-10-8-11(13(16)17-2)9-14-12(10)15-6-4-3-5-7-15/h8-9H,3-7H2,1-2H3 |
InChI Key |
PRBKUTTVYKBNRA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CN=C1N2CCCCC2)C(=O)OC |
Origin of Product |
United States |
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